molecular formula C11H16BNO2 B8729550 1,3-dihydro-1-hydroxy-N,3,3-trimethyl-2,1-Benzoxaborole-6-methanamine CAS No. 1437051-74-5

1,3-dihydro-1-hydroxy-N,3,3-trimethyl-2,1-Benzoxaborole-6-methanamine

Cat. No. B8729550
CAS RN: 1437051-74-5
M. Wt: 205.06 g/mol
InChI Key: ABXHNIVAHZDOHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dihydro-1-hydroxy-N,3,3-trimethyl-2,1-Benzoxaborole-6-methanamine is a useful research compound. Its molecular formula is C11H16BNO2 and its molecular weight is 205.06 g/mol. The purity is usually 95%.
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properties

CAS RN

1437051-74-5

Molecular Formula

C11H16BNO2

Molecular Weight

205.06 g/mol

IUPAC Name

1-(1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)-N-methylmethanamine

InChI

InChI=1S/C11H16BNO2/c1-11(2)9-5-4-8(7-13-3)6-10(9)12(14)15-11/h4-6,13-14H,7H2,1-3H3

InChI Key

ABXHNIVAHZDOHH-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=CC(=C2)CNC)C(O1)(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde (370 mg, 1.95 mmol) in THF (15 mL) at rt was added NaBH(OAc)3 (827 mg, 3.9 mmol) followed by methylamine alcoholic solution (30%, 1.0 mL). Several drops of acetic acid were added to the reaction mixture to pH of 6. The mixture was continued to stir at rt overnight. Water (20 mL) was added and the mixture was extracted three times with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by prep-HPLC to give 3,3-dimethyl-6-((methylamino)methyl)benzo[c][1,2]oxaborol-1(3H)-ol (300 mg; yield 75%) as a colorless oil. MS: m/z=206.1 (M+1, ESI+).
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
827 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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